molecular formula C25H40NO8P B1246829 Phoslactomycin B

Phoslactomycin B

Cat. No. B1246829
M. Wt: 513.6 g/mol
InChI Key: GAIPQMSJLNWRGC-MZAVDHTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phoslactomycin B is a member of 2-pyranones.

Scientific Research Applications

Synthesis Methods

  • Asymmetric Total Synthesis : Phoslactomycin B has been synthesized using a highly enantio- and stereoselective approach. This involves asymmetric pentenylation, Suzuki-Miyaura coupling, ring-closing metathesis, asymmetric dihydroxylation, and Stille coupling. This synthesis method also enables the production of three other isomers of phoslactomycin B (Shibahara et al., 2008).

  • Convergent Synthetic Approach : A convergent approach towards phoslactomycins and leustroducsins has been developed. Key steps include a [2,3]-Wittig rearrangement and a diastereoselective addition of an acetylenic Grignard reagent to an α-alkoxy ketone (Druais et al., 2010).

  • Enantio- and Stereoselective Route : Another notable synthesis method is the enantio- and stereoselective route for the phoslactomycin family of antibiotics. This methodology is significant for its potential in synthesizing potent and selective protein phosphatase inhibitors (Sarkar et al., 2009).

Biological and Chemical Properties

  • Inhibition of Protein Phosphatases : Phoslactomycins, including phoslactomycin B, are known for their potent and selective inhibition of serine threonine phosphatases. This makes them of interest for antitumor and antiviral activities (Palaniappan et al., 2003).

  • Biosynthetic Gene Cluster Identification : The biosynthetic gene cluster for phoslactomycins has been identified and characterized, which is crucial for understanding its production and potential for creating analogs with enhanced properties (Ghatge et al., 2006).

  • Antifungal Activity : Phoslactomycins demonstrate considerable antifungal activity. The structural differences in phoslactomycins, including phoslactomycin B, do not significantly affect their antifungal effectiveness (Fotso et al., 2013).

Stability and Degradation

  • Stability Analysis : A study focused on the stability of phoslactomycin B under various pH and temperature conditions reveals insights into its chemical stability, which is vital for its application in medicinal contexts (Das, 2005).

  • Degradation Products Analysis : Understanding the degradation products of phoslactomycin B and their lack of antifungal activity provides insights into its chemical properties and potential applications (Das, 2005).

properties

Product Name

Phoslactomycin B

Molecular Formula

C25H40NO8P

Molecular Weight

513.6 g/mol

IUPAC Name

[(1E,3R,4R,6R,7Z,9Z)-3-(2-aminoethyl)-10-cyclohexyl-1-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-3,6-dihydroxydeca-1,7,9-trien-4-yl] dihydrogen phosphate

InChI

InChI=1S/C25H40NO8P/c1-2-20-12-13-24(28)33-22(20)14-15-25(29,16-17-26)23(34-35(30,31)32)18-21(27)11-7-6-10-19-8-4-3-5-9-19/h6-7,10-15,19-23,27,29H,2-5,8-9,16-18,26H2,1H3,(H2,30,31,32)/b10-6-,11-7-,15-14+/t20-,21-,22-,23+,25-/m0/s1

InChI Key

GAIPQMSJLNWRGC-MZAVDHTQSA-N

Isomeric SMILES

CC[C@H]1C=CC(=O)O[C@H]1/C=C/[C@](CCN)([C@@H](C[C@H](/C=C\C=C/C2CCCCC2)O)OP(=O)(O)O)O

Canonical SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCCC2)O)OP(=O)(O)O)O

synonyms

phoslactomycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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